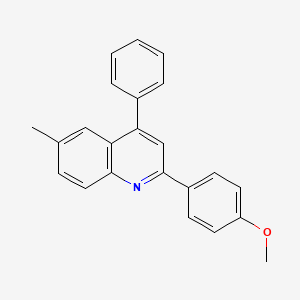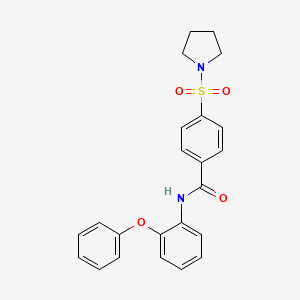
2-(4-Methoxyphenyl)-6-methyl-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxifenil)-6-metil-4-fenilquinolina es un compuesto orgánico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 2-(4-metoxifenil)-6-metil-4-fenilquinolina generalmente implica reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto organoboro . Este método es favorecido debido a sus condiciones de reacción suaves y alta tolerancia al grupo funcional.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la aplicación a gran escala de la reacción de acoplamiento de Suzuki-Miyaura. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(4-Metoxifenil)-6-metil-4-fenilquinolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales como hidroxilo o carbonilo.
Reducción: Esto puede convertir los grupos nitro en aminas o reducir los compuestos carbonílicos a alcoholes.
Sustitución: La sustitución aromática electrofílica puede introducir diferentes sustituyentes en los anillos aromáticos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son agentes reductores típicos.
Sustitución: Los halógenos o los grupos nitro se pueden introducir utilizando reactivos como el bromo (Br2) o el ácido nítrico (HNO3).
Productos principales: Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que la reducción puede producir aminoquinolinas.
Aplicaciones Científicas De Investigación
2-(4-Metoxifenil)-6-metil-4-fenilquinolina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sus derivados se investigan por su potencial como agentes antimicrobianos y anticancerígenos.
Medicina: Los derivados de la quinolina se exploran por sus propiedades terapéuticas, incluidos los efectos antimaláricos y antiinflamatorios.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-metoxifenil)-6-metil-4-fenilquinolina implica su interacción con varios objetivos moleculares. Puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, se sabe que los derivados de la quinolina inhiben las enzimas topoisomerasas, que son cruciales para la replicación y reparación del ADN . Esta inhibición puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas.
Compuestos similares:
2-(4-Metoxifenil)etilamina: Conocido por su uso en síntesis orgánica y como precursor de varios productos farmacéuticos.
4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina: Utilizado en la síntesis de tintes y otros compuestos orgánicos.
Singularidad: 2-(4-Metoxifenil)-6-metil-4-fenilquinolina se destaca por su estructura específica de quinolina, que imparte propiedades electrónicas y estéricas únicas. Estas propiedades la hacen particularmente útil en química medicinal para diseñar fármacos con actividades biológicas específicas.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)ethylamine: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other organic compounds.
Uniqueness: 2-(4-Methoxyphenyl)-6-methyl-4-phenylquinoline stands out due to its specific quinoline structure, which imparts unique electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing drugs with specific biological activities.
Propiedades
Fórmula molecular |
C23H19NO |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline |
InChI |
InChI=1S/C23H19NO/c1-16-8-13-22-21(14-16)20(17-6-4-3-5-7-17)15-23(24-22)18-9-11-19(25-2)12-10-18/h3-15H,1-2H3 |
Clave InChI |
DEZIKGBQQCOAPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)

![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694824.png)

![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694832.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694849.png)
![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11694850.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694868.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11694870.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11694877.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)

![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11694885.png)
